molecular formula C17H18O B14386382 Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)- CAS No. 88011-25-0

Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-

Cat. No.: B14386382
CAS No.: 88011-25-0
M. Wt: 238.32 g/mol
InChI Key: WUQCEUYWENSNMW-UHFFFAOYSA-N
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Description

Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-: is an organic compound with the molecular formula C17H18O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl- and Mesityl methyl ketone . This compound is characterized by the presence of a biphenyl structure substituted with three methyl groups and an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- typically involves Friedel-Crafts acylation of 2,4,6-trimethylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts acylation processes, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .

Biology and Medicine: In biological research, this compound can be used as a model substrate to study enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the manufacture of fragrances, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties, making it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- involves its interaction with molecular targets such as enzymes and receptors. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, while the ethanone group can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Acetophenone, 2’,4’,5’-trimethyl-
  • Acetomesitylene
  • Methyl 2,4,6-trimethylphenyl ketone
  • 2’,4’,6’-Trimethylacetophenone

Uniqueness: Ethanone, 1-(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)- is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties .

Properties

CAS No.

88011-25-0

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-[4-(2,4,6-trimethylphenyl)phenyl]ethanone

InChI

InChI=1S/C17H18O/c1-11-9-12(2)17(13(3)10-11)16-7-5-15(6-8-16)14(4)18/h5-10H,1-4H3

InChI Key

WUQCEUYWENSNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C(=O)C)C

Origin of Product

United States

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